molecular formula C14H11Cl3N2O2 B2567744 3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 956714-01-5

3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2567744
CAS No.: 956714-01-5
M. Wt: 345.6
InChI Key: SMZNZWYZBWBWLZ-SNAWJCMRSA-N
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Description

3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorine and dichlorophenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-{5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c1-8-11(4-5-13(20)21)14(17)19(18-8)7-9-2-3-10(15)6-12(9)16/h2-6H,7H2,1H3,(H,20,21)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNZWYZBWBWLZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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